({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone
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Overview
Description
(1{E})-6-HYDROXY-3-METHYL-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-(4-METHYLBENZOYL)OXIME is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene core, a hydroxyl group, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1{E})-6-HYDROXY-3-METHYL-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-(4-METHYLBENZOYL)OXIME typically involves multiple steps, including the formation of the naphthalene core, the introduction of the hydroxyl group, and the formation of the oxime. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1{E})-6-HYDROXY-3-METHYL-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-(4-METHYLBENZOYL)OXIME can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxime group may produce amines.
Scientific Research Applications
(1{E})-6-HYDROXY-3-METHYL-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-(4-METHYLBENZOYL)OXIME has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1{E})-6-HYDROXY-3-METHYL-3,4-DIHYDRONAPHTHALEN-1(2{H})-ONE {O}-(4-METHYLBENZOYL)OXIME involves its interaction with specific molecular targets and pathways. The hydroxyl and oxime groups may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-HYDROXY-3-METHYLNAPHTHALENE: Lacks the oxime group, which may result in different chemical and biological properties.
4-METHYLBENZOYL OXIME: Lacks the naphthalene core, which may affect its overall reactivity and applications.
Properties
Molecular Formula |
C19H19NO3 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
[(E)-(6-hydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C19H19NO3/c1-12-3-5-14(6-4-12)19(22)23-20-18-10-13(2)9-15-11-16(21)7-8-17(15)18/h3-8,11,13,21H,9-10H2,1-2H3/b20-18+ |
InChI Key |
GORNRSONJJHXRR-CZIZESTLSA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)O)/C(=N/OC(=O)C3=CC=C(C=C3)C)/C1 |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)C(=NOC(=O)C3=CC=C(C=C3)C)C1 |
Origin of Product |
United States |
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